molecular formula C18H36O3 B12567404 tert-butyl (3R)-3-hydroxy-12-methyltridecanoate CAS No. 192822-91-6

tert-butyl (3R)-3-hydroxy-12-methyltridecanoate

Cat. No.: B12567404
CAS No.: 192822-91-6
M. Wt: 300.5 g/mol
InChI Key: OIUFGCMHLPATJL-MRXNPFEDSA-N
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Description

tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl (3R)-3-hydroxy-12-methyltridecanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been shown to be a more efficient and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-hydroxy-12-methyltridecanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl alcohol
  • tert-Butyl hydroperoxide

Uniqueness

tert-Butyl (3R)-3-hydroxy-12-methyltridecanoate is unique due to its specific structure, which combines a tert-butyl group with a long-chain hydroxy ester. This combination imparts unique properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .

Properties

CAS No.

192822-91-6

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

tert-butyl (3R)-3-hydroxy-12-methyltridecanoate

InChI

InChI=1S/C18H36O3/c1-15(2)12-10-8-6-7-9-11-13-16(19)14-17(20)21-18(3,4)5/h15-16,19H,6-14H2,1-5H3/t16-/m1/s1

InChI Key

OIUFGCMHLPATJL-MRXNPFEDSA-N

Isomeric SMILES

CC(C)CCCCCCCC[C@H](CC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CCCCCCCCC(CC(=O)OC(C)(C)C)O

Origin of Product

United States

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